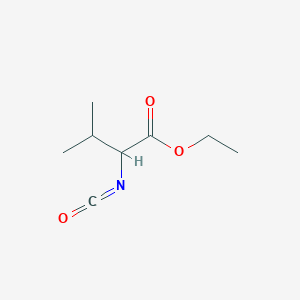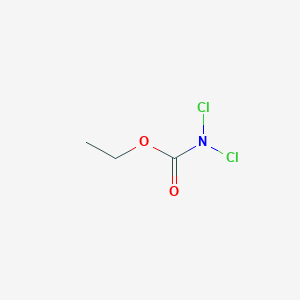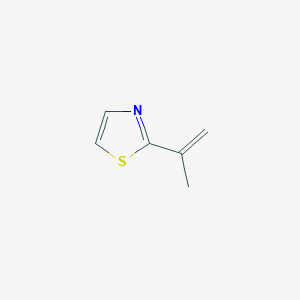
Ethyl 2-isocyanato-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-isocyanato-3-methylbutanoate is a compound involved in various chemical syntheses and reactions due to its isocyanate group. This functionality makes it a key intermediate in the production of pharmaceuticals, polymers, and agrochemicals. Its properties and reactivity are influenced by the ethyl ester and isocyanato groups, which contribute to its utility in organic synthesis.
Synthesis Analysis
The synthesis of related esters and their derivatives often involves condensation reactions, starting from bromoalkanoates or similar precursors. These processes may include steps like the Curtius rearrangement or reactions with ethanethiols, leading to isocyanate-functionalized compounds (Jouani et al., 1998). Another approach involves the cyclocondensation of ethyl 3-oxo-2-thiocyanatobutanoate with hydrazine derivatives to produce thiazole carboxylates, showcasing the versatility in synthesizing functionalized esters (Beyzaei et al., 2015).
Molecular Structure Analysis
Structural analyses of ethyl ester derivatives often employ spectroscopic methods like IR, Raman, NMR, and sometimes X-ray diffraction. These techniques provide insights into the molecular geometry, bonding, and the distribution of electronic density in molecules. For example, spectroscopic studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate revealed detailed molecular characteristics (Koca et al., 2014).
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Transformations
Compounds related to Ethyl 2-isocyanato-3-methylbutanoate have been utilized in the synthesis of complex organic molecules. For instance, a one-pot, two-step process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates involves the use of ethyl 3-oxo-2-thiocyanatobutanoate, highlighting the utility of similar ethyl esters in facilitating diverse chemical transformations (Beyzaei, Aryan, & Moghadas, 2015). Additionally, the synthesis of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate from ethyl (2Z)-2-cyano-3cyclohexylbut-2-enoate using a Grignard reagent demonstrates the importance of ethyl esters in accessing pharmacologically relevant structures (Grigoryan et al., 2011).
Sensory Evaluation and Flavor Chemistry
Research on ethyl esters similar to Ethyl 2-isocyanato-3-methylbutanoate has contributed significantly to understanding the sensory properties of food and beverages. For example, the quantitation and sensory evaluation of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine elucidate the impact of such compounds on aroma and taste, highlighting the role of microbial enzymatic activity in modulating wine characteristics (Gammacurta et al., 2018).
Molecular Interactions and Isomerization Studies
The study of ethyl isocyanate and its interactions and isomerization processes offers insights into molecular dynamics and reactivity. For example, the investigation of isomerization and solute-solvent interactions of ethyl isocyanate provides a deeper understanding of the thermally induced changes and the effect of solvents on molecular behavior, which can be relevant for designing reaction conditions in synthetic applications (Levinger et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-isocyanato-3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPOIQVGVGYFJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967428 |
Source


|
| Record name | Ethyl N-(oxomethylidene)valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-isocyanato-3-methylbutanoate | |
CAS RN |
5296-78-6 |
Source


|
| Record name | Ethyl N-(oxomethylidene)valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














